molecular formula C9H18 B099265 2,4-Dimethyl-1-heptene CAS No. 19549-87-2

2,4-Dimethyl-1-heptene

Cat. No.: B099265
CAS No.: 19549-87-2
M. Wt: 126.24 g/mol
InChI Key: CZGAOHSMVSIJJZ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-heptene is an organic compound with the molecular formula C9H18. It is a branched alkene characterized by the presence of a double bond between the first and second carbon atoms and two methyl groups attached to the second and fourth carbon atoms of the heptene chain. This compound is a colorless liquid with a hydrocarbon-like odor and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

This compound is a volatile organic compound that is primarily metabolized in the liver . Its primary targets are the enzymes involved in its metabolism, particularly those in the liver.

Mode of Action

It is known to interact with various enzymes in the liver, leading to changes in the levels of several metabolites .

Biochemical Pathways

This compound affects several biochemical pathways. It has been observed to cause changes in the levels of aspartate, cysteine, 2-methyl-1-pentanol, 4-methylheptane, dodecane, this compound, 1,3-di-tert-butylbenzene, acetophenone, formaldehyde, and glyoxal . These changes suggest adaptations in energy production processes (TCA cycle, amino acids metabolism, and pyruvate metabolism), cellular antioxidant defenses (glutamate, cysteine, and glutathione metabolism), and hepatic enzymes (associated with hydrocarbons, alcohols, aldehydes, and ketones metabolism) .

Pharmacokinetics

Given its volatile nature , it is likely to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver , and excreted via the lungs and urine.

Result of Action

The result of this compound’s action is a change in the levels of several metabolites, reflecting adaptations in various biochemical pathways . This metabolic response likely reflects the activation of protective mechanisms to restore cellular homeostasis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility suggests that it could evaporate quickly in a dry, hot environment, potentially reducing its bioavailability. Additionally, its metabolism in the liver suggests that factors affecting liver function, such as the presence of other drugs or liver disease, could influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-1-heptene can be synthesized through several methods. One common approach involves the acid-catalyzed alkylation of isoprene with isobutene. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic cracking of petroleum hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize the production of the target compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-1-heptene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethyl-1-heptene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins.

    Biology: Studies have explored its role as a volatile organic compound in metabolic processes.

    Medicine: Research has investigated its potential as a biomarker for certain diseases, such as lung cancer.

    Industry: It is utilized in the production of synthetic rubber, adhesives, and coatings

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific branching pattern, which influences its chemical reactivity and physical properties. The presence of two methyl groups at distinct positions on the heptene chain provides distinct steric and electronic effects, making it a valuable compound in various chemical reactions and industrial applications .

Properties

IUPAC Name

2,4-dimethylhept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-5-6-9(4)7-8(2)3/h9H,2,5-7H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGAOHSMVSIJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864895
Record name 2,4-Dimethyl-1-heptene
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Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [ChemSampCo MSDS]
Record name 1-Heptene, 2,4-dimethyl-
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CAS No.

19549-87-2
Record name 2,4-Dimethyl-1-heptene
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Record name 1-Heptene, 2,4-dimethyl-
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Record name 2,4-Dimethyl-1-heptene
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Record name 2,4-Dimethyl-1-heptene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: In what biological contexts has 2,4-dimethyl-1-heptene been identified?

A1: this compound has been identified as a volatile organic compound (VOC) emitted by several organisms and biological processes. Research has detected its presence in:

  • Insect emissions: It is a component of the VOC profile of the Asian Longhorned Beetle (Anoplophora glabripennis), particularly in their oviposition sites [, ].
  • Lung cancer cells: Studies have shown that this compound concentrations increase in the headspace of A549 lung cancer cell cultures, as well as in normal human bronchial epithelial cells and human fibroblasts, suggesting a potential link to cellular metabolism [].
  • Fungal metabolites: This compound has been detected among the bioactive volatile organic compounds produced by the fungus Beauveria bassiana, known for its entomopathogenic and endophytic properties [].

Q2: What is the significance of this compound in the context of the Asian Longhorned Beetle?

A2: This compound shows promise as a potential biomarker for detecting infestations of the Asian Longhorned Beetle (ALB). Research indicates that (+)-cyclosativene, (+)-α-longipinene, copaene, and caryophyllene are strongly associated with ALB infestation []. Adding this compound, and potentially 3-carene or ocimene, to this profile could create a specific VOC signature for ALB detection []. Trained sniffer dogs have shown the ability to recognize a synthetic mixture of these compounds, highlighting its potential for developing detection methods [].

Q3: How does the presence of this compound in the headspace of both cancerous and normal cells impact its potential as a lung cancer biomarker?

A3: While this compound appears in the headspace of both cancerous and normal lung cells, its potential as a biomarker shouldn't be disregarded []. The key lies in understanding the differences in metabolic profiles. Research suggests that specific groups of VOCs, including branched hydrocarbons and alcohols, might be associated with cancerous phenotypes []. Further research is needed to determine if quantitative or qualitative differences in this compound emissions could be used to differentiate between healthy and cancerous cells.

Q4: What are the potential applications of this compound derived from the pyrolysis of polypropylene?

A4: Pyrolysis of various materials, including polypropylene and even discarded COVID-19 masks, can yield this compound [, , , , , ]. This presents several potential applications:

  • Fuel or Fuel Additive: The liquid fraction produced from pyrolysis, rich in hydrocarbons like this compound, holds potential as a fuel or fuel additive [, ].
  • Chemical Feedstock: This compound can serve as a raw material for producing other valuable chemicals, contributing to a circular economy approach [, ]. For instance, it is a significant component of virgin naphtha derived from plastic marine litter pyrolysis, which finds use in producing platform chemicals like BTX, ethylbenzene, styrene, and alpha olefins [].

Q5: What analytical techniques are commonly employed to detect and quantify this compound?

A5: Various analytical methods are used to study this compound, depending on the context and sample matrix:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound in complex mixtures, such as those obtained from insect emissions, cell cultures, or pyrolysis products [, , , , , , ].
  • Solid-Phase Microextraction (SPME) coupled with GC-MS: SPME is a sample preparation technique that concentrates volatile compounds from a sample before analysis by GC-MS, enhancing sensitivity and detection limits [, , ]. It is particularly useful for analyzing trace amounts of this compound in biological samples or environmental matrices.

Q6: What are the environmental considerations related to this compound?

A6: While this compound itself has limited information on its environmental impact, its production through plastic waste pyrolysis raises critical considerations.

  • Resource Efficiency: Utilizing plastic waste as a feedstock for pyrolysis aligns with circular economy principles, promoting resource efficiency and waste reduction [, ].

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